molecular formula C14H16N2O2 B3306243 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid CAS No. 926245-11-6

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid

Cat. No.: B3306243
CAS No.: 926245-11-6
M. Wt: 244.29 g/mol
InChI Key: TWLSSNOFMSOBPO-UHFFFAOYSA-N
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Description

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H16N2O2. It is characterized by the presence of a piperidine ring substituted with a cyanobenzyl group and a carboxylic acid moiety.

Preparation Methods

The synthesis of 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 3-cyanobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The piperidine-4-carboxylic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The 3-cyanobenzyl chloride is then added dropwise to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures for several hours.

    Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate.

Chemical Reactions Analysis

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3-Cyanobenzyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(3-cyanophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-11-2-1-3-12(8-11)10-16-6-4-13(5-7-16)14(17)18/h1-3,8,13H,4-7,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLSSNOFMSOBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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